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Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid predominantly

found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1] It has garnered

significant attention in the scientific community for its wide range of pharmacological activities,

including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Preclinical studies,

both in vitro and in vivo, have demonstrated its potential in mitigating various forms of liver

injury, including alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and

chemically-induced liver damage.[3][4][5] This document provides detailed application notes

and experimental protocols for researchers investigating the hepatoprotective properties of

Ampelopsin G.

Mechanism of Action
Ampelopsin G exerts its hepatoprotective effects through multiple mechanisms, primarily

centered around the modulation of key signaling pathways involved in cellular stress,

inflammation, and metabolism.

Antioxidant and Anti-inflammatory Effects: Ampelopsin G has been shown to enhance the

activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and
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glutathione peroxidase (GSH-Px), thereby reducing oxidative stress.[1] It also mitigates

inflammation by inhibiting the TLR4/NF-κB signaling pathway, which leads to a decrease in

the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]

Metabolic Regulation: A crucial aspect of Ampelopsin G's action is its ability to activate

AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]

Activation of AMPK leads to the stimulation of downstream targets like SIRT1 and PGC-1α,

promoting mitochondrial biogenesis and fatty acid oxidation.[3][7]

Induction of Autophagy: Ampelopsin G can induce autophagy, a cellular process for

degrading and recycling damaged organelles and proteins, through the AMPK/FOXO3a

signaling pathway.[8] This process is vital for maintaining hepatocyte health and survival

under stress conditions.

Quantitative Data Summary
The following tables summarize the quantitative effects of Ampelopsin G observed in various

hepatoprotective studies.

Table 1: Effects of Ampelopsin G on Serum Markers of Liver Injury in Animal Models
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Model Species Treatment ALT AST Reference

Alcohol-

induced Liver

Injury

Mice

Ampelopsin

G (5 mg/kg,

i.p.) for 8

weeks

↓ ↓ [3]

High-Fat

Diet-induced

NAFLD

Rats

Ampelopsin

G (50, 100,

200

mg/kg/day,

gavage) for 6

weeks

↓ ↓ [9]

D-

Galactosamin

e-induced

Liver Injury

Rats
Ampelopsin

(0.1% in diet)
↓ ↓ [5]

Alcohol-

induced Fatty

Liver

Mice
Ampelopsin

(250 mg/kg)
↓ (GPT) ↓ (GOT) [10]

Note: ↓ indicates a significant decrease compared to the disease model control group. ALT:

Alanine Aminotransferase; AST: Aspartate Aminotransferase; GPT: Glutamic Pyruvic

Transaminase; GOT: Glutamic Oxaloacetic Transaminase; i.p.: intraperitoneal; gavage: oral

gavage.

Table 2: Effects of Ampelopsin G on Hepatic Lipid Accumulation in Animal Models
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Model Species Treatment
Hepatic
Triglyceride
s

Hepatic
Total
Cholesterol

Reference

High-Fat

Diet-induced

NAFLD

Hamsters

Ampelopsin

G (173

mg/kg/day)

for 8 weeks

↓ ↓ [11]

High-Fat

Diet-induced

NAFLD

Rats

Ampelopsin

G (50, 100,

200

mg/kg/day,

gavage) for 6

weeks

↓ ↓ [9]

Alcohol-

induced Fatty

Liver

Mice
Ampelopsin

(250 mg/kg)
↓ Not Reported [10]

Note: ↓ indicates a significant decrease compared to the disease model control group.

Experimental Protocols
In Vivo Model: High-Fat Diet-Induced Non-Alcoholic
Fatty Liver Disease (NAFLD) in Rats
This protocol is adapted from studies investigating the effect of Ampelopsin G on NAFLD.[9]

[12]

1. Animal Model:

Species: Male Sprague-Dawley (SD) rats.

Housing: House rats in a temperature-controlled environment (22-25°C) with a 12-hour

light/dark cycle and provide ad libitum access to food and water.

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
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2. NAFLD Induction:

Diet: Feed the rats a high-fat diet (HFD) consisting of approximately 60% of calories from fat

for 8 weeks to induce the NAFLD model.[9] A control group should receive a standard chow

diet.

Model Confirmation: After 8 weeks, confirm the successful establishment of the NAFLD

model by observing hepatocyte steatosis and inflammatory responses in liver tissue sections

stained with hematoxylin and eosin (H&E).[9]

3. Ampelopsin G Treatment:

Grouping: Randomly divide the HFD-fed rats into a model group and treatment groups.

Administration: Administer Ampelopsin G (e.g., 50, 100, and 200 mg/kg/day) or vehicle

control to the respective groups via oral gavage for an additional 6 weeks.[9]

4. Sample Collection and Analysis:

Blood Collection: At the end of the treatment period, collect blood samples via the tail vein for

analysis of serum lipids (triglycerides, total cholesterol) and liver enzymes (ALT, AST).[9]

Tissue Collection: Euthanize the animals and harvest liver tissue. Weigh the liver and a

portion of the epididymal white adipose tissue.

Histopathology: Fix a portion of the liver in 10% formalin for H&E and Oil Red O staining to

assess lipid accumulation and inflammation.[9]

Biochemical and Molecular Analysis: Snap-freeze the remaining liver tissue in liquid nitrogen

and store at -80°C for subsequent Western blot analysis of proteins involved in relevant

signaling pathways (e.g., p-AMPK, PGC-1α, PPARα) and RT-qPCR for gene expression

analysis.[9]

In Vitro Model: Palmitic Acid-Induced Lipotoxicity in
HepG2 Cells
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This protocol is based on studies evaluating the protective effects of Ampelopsin G against

lipotoxicity in hepatocytes.[9][13]

1. Cell Culture:

Cell Line: Human hepatoma cell line, HepG2.

Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Lipotoxicity Induction:

Palmitic Acid (PA) Preparation: Prepare a stock solution of PA by dissolving it in a suitable

solvent (e.g., ethanol) and then conjugating it to bovine serum albumin (BSA) to enhance its

solubility and cellular uptake.

Induction: Treat HepG2 cells with 0.5 mM PA for 24 hours to induce lipotoxicity, which mimics

the cellular stress observed in NAFLD.[9]

3. Ampelopsin G Treatment:

Pre-treatment/Co-treatment: Treat the cells with different concentrations of Ampelopsin G
(e.g., 10 µM) either concurrently with PA or as a pre-treatment before PA exposure.[9][13] A

vehicle control group (cells treated with PA and the vehicle used to dissolve Ampelopsin G)

should be included.

4. Cellular and Molecular Analysis:

Cell Viability: Assess cell viability using assays such as the MTT assay to determine the

protective effect of Ampelopsin G against PA-induced cell death.[14]

Oxidative Stress: Measure intracellular reactive oxygen species (ROS) and mitochondrial

ROS (mtROS) using fluorescent probes like DCFH-DA and MitoSOX Red, respectively.[13]

Mitochondrial Function: Evaluate mitochondrial membrane potential (MMP) using dyes like

JC-1.
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Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression

and phosphorylation status of key proteins in signaling pathways of interest (e.g., SIRT3,

ATG4B, LC3-II/I, p62 for autophagy and oxidative stress).[13]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways modulated by Ampelopsin G and a general experimental workflow for its

hepatoprotective research.
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Caption: Key signaling pathways modulated by Ampelopsin G for hepatoprotection.
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Caption: General experimental workflow for hepatoprotective research of Ampelopsin G.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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